molecular formula C9H13IO B6274794 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxolane CAS No. 2757925-32-7

3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxolane

Cat. No.: B6274794
CAS No.: 2757925-32-7
M. Wt: 264.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-iodobicyclo[111]pentan-1-yl}oxolane is a chemical compound with the molecular formula C8H11IO It is characterized by the presence of an iodinated bicyclo[111]pentane ring system attached to an oxolane ring

Preparation Methods

The synthesis of 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxolane typically involves the iodination of a bicyclo[1.1.1]pentane precursor followed by the formation of the oxolane ring. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the bicyclo[1.1.1]pentane ring. The subsequent formation of the oxolane ring can be achieved through cyclization reactions under controlled conditions .

Chemical Reactions Analysis

3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents such as nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxolane involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxolane can be compared with other similar compounds, such as:

    3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane: Similar structure but with an oxetane ring instead of an oxolane ring.

    3-{3-iodobicyclo[1.1.1]pentan-1-yl}methyl oxolane: Similar structure but with a methyl group attached to the oxolane ring.

The uniqueness of this compound lies in its specific ring system and the presence of the iodine atom, which imparts distinct chemical and physical properties .

Properties

CAS No.

2757925-32-7

Molecular Formula

C9H13IO

Molecular Weight

264.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.